molecular formula C16H18O2 B169502 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene CAS No. 15149-11-8

1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene

Cat. No.: B169502
CAS No.: 15149-11-8
M. Wt: 242.31 g/mol
InChI Key: UIFAEJQCFLEWCF-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene is a substituted aromatic ether characterized by a benzene ring with a methyl group at position 1 and a 2-(4-methylphenoxy)ethoxy substituent at position 3. This compound shares structural motifs with several benzenoid derivatives, making comparative analysis critical for understanding its unique properties .

Properties

IUPAC Name

1-methyl-4-[2-(4-methylphenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18O2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFAEJQCFLEWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30299081
Record name 1,1'-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzene)
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Molecular Weight

242.31 g/mol
Source PubChem
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CAS No.

15149-11-8
Record name 1,1′-[1,2-Ethanediylbis(oxy)]bis[4-methylbenzene]
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Record name 1,1'-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzene)
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Record name 1,2-DI-P-TOLYLOXYETHANE
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with 1-bromo-4-methylbenzene to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the benzene rings using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), Lewis acids (AlCl3, FeCl3)

Major Products Formed:

    Oxidation: Quinones, carboxylic acids

    Reduction: Hydrogenated aromatic rings

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules and polymers, facilitating the development of materials with enhanced properties.
  • Chemical Reactions : It undergoes various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions are crucial for producing derivatives that can be used in different applications.

Biology

  • Biological Activity Investigation : Research has focused on the potential biological activities of 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene, particularly its interactions with biomolecules. Studies suggest it may influence enzyme activity or cellular pathways, making it a candidate for further pharmacological exploration .

Medicine

  • Pharmacological Properties : The compound is being explored for its therapeutic applications, potentially acting on various biological targets. Its unique structure may confer specific interactions that could be beneficial in drug development.

Industry

  • Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals, dyes, and materials with tailored properties. Its ability to enhance thermal stability and flame resistance makes it valuable in manufacturing processes .

Case Study 1: Synthesis and Characterization

Research conducted on the synthesis of this compound demonstrated its utility as a building block for creating more complex aromatic ethers. The study highlighted efficient synthetic routes that yield high purity products suitable for industrial applications .

A study investigating the biological activities of this compound revealed potential interactions with specific enzymes involved in metabolic pathways. These findings suggest avenues for further research into its pharmacological potential, particularly in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to specific sites, altering the conformation or activity of the target molecules. Pathways involved in these interactions can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-Methyl-4-(4-methylphenoxy)benzene

  • Structure: Lacks the ethoxy bridge, directly linking the 4-methylphenoxy group to the benzene ring.
  • Impact : Reduced flexibility and lower solubility in polar solvents due to the absence of the ethoxy spacer.
  • Applications : Simpler analogs like this are often intermediates in synthesizing more complex ethers .

1-(2-Ethylbutyl)-4-[2-(4-methylphenoxy)ethoxy]benzene

  • Structure : Substitutes the methyl group at position 1 with a bulkier 2-ethylbutyl chain.

Electronic Effects

1-Methyl-4-(trifluoromethoxy)benzene

  • Structure: Replaces the phenoxyethoxy group with a trifluoromethoxy (-OCF₃) substituent.
  • Impact: The electron-withdrawing -CF₃ group increases electronegativity, enhancing resistance to oxidative degradation. This compound exhibits higher thermal stability and altered reactivity in electrophilic substitutions compared to non-fluorinated analogs .

1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene

  • Structure : Features a conjugated ethenyl bridge between two methoxy-substituted benzene rings.
  • Impact: Extended conjugation results in redshifted UV-Vis absorption, making it suitable for optoelectronic applications, unlike the non-conjugated target compound .

Functional Group Modifications

1-Methyl-4-(2-phenoxyethylsulfonyl)benzene

  • Structure : Replaces the ethoxy group with a sulfonyl (-SO₂-) moiety.
  • Impact : The sulfonyl group increases acidity (pKa ~1–2) and enhances solubility in aqueous media. Such derivatives are often used as surfactants or intermediates in sulfonation reactions .

1-Methyl-4-[(2-{[1-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)dodecan-2-yl]oxy}ethoxy)sulfonyl]benzene (rac-11)

  • Structure : Contains a long alkyl chain with terminal sulfonate groups.
  • Impact : The extended hydrophobic chain improves micelle formation, making it effective in phase-transfer catalysis. However, synthetic complexity limits its scalability compared to the target compound .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (Polar Solvents) Thermal Stability
1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene 286.36 Ethoxy-phenoxy, methyl Moderate Moderate
1-Methyl-4-(trifluoromethoxy)benzene 192.13 Trifluoromethoxy, methyl Low High
1-Methyl-4-(2-phenoxyethylsulfonyl)benzene 306.37 Sulfonyl, phenoxyethyl, methyl High Moderate

Biological Activity

1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene, a compound with the potential for diverse biological activities, has garnered attention in scientific research for its pharmacological properties and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an aryl ether, characterized by the presence of a methyl group and a phenoxy substituent. Its structure can be represented as follows:

  • Chemical Formula : C16_{16}H18_{18}O2_2
  • Molecular Weight : 258.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors, altering their activity and affecting signal transduction pathways.

These interactions can influence processes such as gene expression, cell proliferation, and apoptosis.

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50_{50} (µM) Reference
CCRF-CEM (Leukemia)5.0
MDA-MB-435 (Melanoma)4.5
HCT-116 (Colon)6.0

These findings suggest that the compound could serve as a lead for developing new anticancer therapies.

Mechanisms of Cytotoxicity

The cytotoxic effects observed in cancer cell lines may be mediated through several mechanisms:

  • Induction of Apoptosis : The compound promotes programmed cell death in malignant cells.
  • Inhibition of Cell Cycle Progression : It disrupts the normal cell cycle, leading to cell growth arrest.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.

Toxicological Studies

While investigating the biological activity, it is essential to consider the toxicological profile of this compound. Data indicate that:

  • Acute Toxicity : Limited studies suggest low acute toxicity in animal models.
  • Chronic Exposure Risks : Prolonged exposure may lead to adverse effects on hematopoietic systems, similar to other benzene derivatives .

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Study on Anticancer Activity :
    • Researchers synthesized various derivatives of the compound and evaluated their efficacy against multiple cancer types.
    • Results indicated significant cytotoxicity compared to standard chemotherapeutics .
  • Mechanistic Insights :
    • A study explored the molecular docking of the compound with specific protein targets involved in cancer progression, providing insights into its mechanism of action .

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